1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene
Description
Properties
CAS No. |
155064-29-2 |
|---|---|
Molecular Formula |
C54H66 |
Molecular Weight |
715.1 g/mol |
IUPAC Name |
1,3,5-tris[2-(3,5-ditert-butylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C54H66/c1-49(2,3)43-28-40(29-44(34-43)50(4,5)6)22-19-37-25-38(20-23-41-30-45(51(7,8)9)35-46(31-41)52(10,11)12)27-39(26-37)21-24-42-32-47(53(13,14)15)36-48(33-42)54(16,17)18/h25-36H,1-18H3 |
InChI Key |
VLNZYGOWUWOWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C#CC2=CC(=CC(=C2)C#CC3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C#CC4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene can be synthesized through a multi-step process involving the coupling of 3,5-di-tert-butylphenylacetylene with a benzene derivative. The reaction typically requires a palladium catalyst and a base, such as triethylamine, under an inert atmosphere. The reaction is carried out at elevated temperatures to ensure complete coupling.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Scientific Research Applications
-
Organic Electronics:
- The compound's conjugated structure allows for efficient charge transport and light emission properties. It has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where its electronic properties can enhance device performance .
- Photonic Devices:
-
Material Science:
- The compound's stability and solubility are advantageous for creating advanced polymer composites. It can be incorporated into polymer matrices to improve mechanical properties and thermal stability .
-
Chemical Sensors:
- Research indicates potential applications in chemical sensing due to its ability to interact with various substrates. Studies focus on optimizing these interactions to develop sensitive detection systems for environmental monitoring .
Case Studies
Case Study 1: Application in OLEDs
A study demonstrated that incorporating this compound into OLED structures significantly improved the efficiency of light emission compared to traditional materials. The enhanced charge transport properties were attributed to the compound's unique electronic configuration.
Case Study 2: Photonic Applications
Research involving this compound in waveguide fabrication showed promising results in terms of light propagation efficiency. The findings indicated that the steric bulk provided by the tert-butyl groups contributed to reduced scattering losses.
Mechanism of Action
The mechanism of action of 1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene involves its interaction with molecular targets through its ethynyl and phenyl groups. These interactions can lead to the formation of stable complexes with metals or other organic molecules. The compound’s bulky tert-butyl groups provide steric hindrance, which can influence its reactivity and binding properties.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key features of 1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene with two analogues:
Key Observations:
- Substituent Effects: The tert-butyl groups in the target compound likely increase solubility and steric hindrance compared to bromophenyl (electron-withdrawing) or trimethylsilyl (moderately bulky) groups. This bulk may reduce crystallinity but enhance thermal stability .
- The target compound’s tert-butyl groups may redshift absorption due to extended conjugation, though experimental data is lacking .
- Structural Packing: The trimethylsilyl analogue forms stacked structures with centroid distances of 3.28 Å.
Biological Activity
1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene (CAS Number: 31590-68-8) is a polyfunctional organic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.63 g/mol. The compound features three ethynyl groups attached to a central benzene ring, each substituted with bulky di-tert-butylphenyl moieties, which significantly influence its solubility and biological interactions.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, 1,3,5-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene has been shown to prevent oxidative degradation in plastics and may exhibit similar protective effects in biological systems by scavenging free radicals .
Cytotoxic Effects
A study highlighted the compound's potential in inhibiting tumor cell proliferation. It was suggested that the structural characteristics of this compound contribute to its ability to disrupt cellular processes critical for cancer cell survival .
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound may reduce oxidative stress in cells.
- Modulation of Cell Signaling Pathways : The bulky substituents may interact with specific receptors or enzymes involved in cell growth and apoptosis.
Study on Tumor Inhibition
In a controlled laboratory setting, researchers evaluated the cytotoxicity of this compound against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple types of tumors. The compound demonstrated IC50 values comparable to established chemotherapeutic agents .
Antioxidant Evaluation
Another study assessed the antioxidant capacity of the compound using various assays (DPPH radical scavenging activity and ABTS assay). Results showed that it effectively reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related diseases .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C28H42 |
| Molecular Weight | 378.63 g/mol |
| IC50 (Tumor Cell Lines) | Varies by line; < 10 µM |
| Antioxidant Activity (DPPH Assay) | IC50 = 15 µM |
Q & A
Basic: What synthetic methodologies are recommended for preparing 1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene, and how can reaction conditions be optimized?
Answer:
The synthesis of trisubstituted benzene derivatives typically involves Sonogashira coupling to install ethynyl groups. For this compound, a stepwise approach is recommended:
- Step 1: Prepare 3,5-di-tert-butylphenylacetylene via alkyne functionalization of 3,5-di-tert-butylbromobenzene using a palladium catalyst.
- Step 2: Couple the acetylene derivative with 1,3,5-tribromobenzene under Sonogashira conditions (Pd(PPh₃)₂Cl₂/CuI, base like NEt₃).
- Optimization Tips:
- Use anhydrous solvents (e.g., THF or DMF) to prevent side reactions.
- Monitor reaction progress via TLC or GC-MS to ensure complete coupling.
- Purify intermediates via column chromatography or recrystallization (e.g., using ethanol/chloroform mixtures) .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy: Identify ethynyl C≡C stretches (~2100–2200 cm⁻¹) and tert-butyl C-H vibrations (~2950 cm⁻¹) .
- X-ray Crystallography: Resolve molecular geometry (e.g., propeller-shaped conformation due to steric hindrance from tert-butyl groups) .
Advanced: How do tert-butyl substituents influence the compound’s photophysical and electronic properties?
Answer:
The tert-butyl groups induce steric effects that:
- Enhance Solubility: Facilitate processing in organic solvents for thin-film applications.
- Modify Electronic Structure: Electron-donating tert-butyl groups stabilize the π-system, red-shifting absorption/emission spectra.
- Prevent Aggregation: Bulky substituents reduce π-π stacking, preserving fluorescence quantum yield in solid state.
Methodological Insight: Use UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., toluene vs. DMF) to evaluate solvatochromic effects .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Cross-Validation: Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight.
- Computational Modeling: Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra.
- Dynamic Effects: For broad NMR signals, conduct variable-temperature NMR to assess conformational flexibility caused by tert-butyl groups .
Advanced: What strategies enable tailoring of electronic properties for organic electronics applications?
Answer:
- Substituent Engineering: Replace tert-butyl groups with electron-withdrawing groups (e.g., -CF₃) to lower LUMO energy for n-type semiconductor behavior.
- Conjugation Extension: Attach additional ethynyl-linked aromatic moieties to enhance charge transport.
- Doping Studies: Introduce iodine vapor to increase conductivity via charge-transfer complexes.
Validation: Use cyclic voltammetry to measure HOMO/LUMO levels and bandgap .
Advanced: How can supramolecular interactions (e.g., anion binding) be studied for sensor applications?
Answer:
- Fluorescence Quenching Assays: Titrate the compound with anions (e.g., F⁻, CN⁻) and monitor emission changes. Stern-Volmer analysis quantifies binding constants.
- Isothermal Titration Calorimetry (ITC): Measure enthalpy/entropy changes during anion interaction.
- X-ray Crystallography: Resolve host-guest complexes to identify binding motifs (e.g., hydrogen bonding with tert-butylphenol groups) .
Advanced: What computational methods aid in predicting the compound’s reactivity and stability?
Answer:
- DFT Calculations: Optimize geometry and simulate IR/NMR spectra using software like Gaussian or ORCA.
- Molecular Dynamics (MD): Model aggregation behavior in solvent environments.
- Frontier Orbital Analysis: Predict sites for electrophilic/nucleophilic attacks (e.g., ethynyl termini) .
Advanced: How does the propeller-shaped conformation affect its performance in optoelectronic devices?
Answer:
- Charge Transport: The non-planar structure disrupts π-π stacking, reducing charge mobility but enhancing luminescence efficiency.
- Thermal Stability: Rigid tert-butyl groups increase decomposition temperature (>300°C), suitable for high-temperature device fabrication.
Experimental Design: Fabricate OLEDs or OFETs and correlate device efficiency with DSC/TGA stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
